3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
[125I]L750667 is a synthetic organic compound that is often used as a radioligand in scientific research. It is a labeled form of L750667, where the iodine-125 isotope is incorporated into the molecule. This compound is primarily used to study the dopamine D4 receptor, which is a type of G protein-coupled receptor involved in various neurological processes .
Preparation Methods
The synthesis of [125I]L750667 involves the incorporation of iodine-125 into the L750667 molecule. The general synthetic route includes the following steps:
Synthesis of L750667: The base compound L750667 is synthesized through a series of organic reactions. This typically involves the formation of a piperazine ring and its subsequent functionalization with an iodophenyl group.
Radioiodination: The synthesized L750667 is then subjected to radioiodination, where iodine-125 is introduced into the molecule.
Chemical Reactions Analysis
[125I]L750667 undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group in [125I]L750667 can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the iodophenyl group. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Complex Formation: [125I]L750667 can form complexes with various metal ions, which can be used to study its binding properties and interactions with other molecules
Scientific Research Applications
[125I]L750667 has a wide range of applications in scientific research:
Neuroscience: It is used to study the dopamine D4 receptor, which is implicated in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. The compound helps in mapping the distribution and density of these receptors in the brain.
Pharmacology: [125I]L750667 is used in drug discovery and development to screen potential therapeutic agents that target the dopamine D4 receptor. It helps in understanding the binding affinity and efficacy of new compounds.
Medical Imaging: The radioactive nature of [125I]L750667 makes it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize and quantify receptor distribution in vivo
Mechanism of Action
The primary mechanism of action of [125I]L750667 involves its binding to the dopamine D4 receptor. The compound acts as a ligand, binding to the receptor and allowing researchers to study its properties and interactions. The binding of [125I]L750667 to the dopamine D4 receptor is mediated by G proteins, which inhibit adenylyl cyclase and modulate various downstream signaling pathways .
Comparison with Similar Compounds
[125I]L750667 is unique in its high specificity and affinity for the dopamine D4 receptor. Similar compounds include:
[3H]YM-09151-2: Another radioligand used to study dopamine receptors, but with a different binding profile.
[125I]SCH 23982: A radioligand that targets dopamine D1 receptors, providing a comparison in terms of receptor subtype specificity.
[3H]Spiperone: Used to study dopamine D2 receptors, offering insights into the differences in receptor binding and function
Properties
Molecular Formula |
C18H19IN4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)/i19-2 |
InChI Key |
OOEUHRGMLFVKQO-GBVACIEGSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)[125I] |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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